molecular formula C22H16ClN3O2 B11367737 N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367737
M. Wt: 389.8 g/mol
InChI Key: KSAACKWMOHWHKA-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a pyridinyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Chlorophenyl Group Addition: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.

    Pyridinyl Group Incorporation: This step involves the coupling of the pyridinyl moiety using reagents like pyridine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene derivatives in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-benzyl-5-(4-chlorophenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c23-18-11-9-17(10-12-18)20-14-19(25-28-20)22(27)26(21-8-4-5-13-24-21)15-16-6-2-1-3-7-16/h1-14H,15H2

InChI Key

KSAACKWMOHWHKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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